molecular formula C9H17BrO B13223921 2-(Bromomethyl)-2-propyloxane

2-(Bromomethyl)-2-propyloxane

Cat. No.: B13223921
M. Wt: 221.13 g/mol
InChI Key: UNLQEIALUXWOAO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-propyloxane is an organic compound that belongs to the class of brominated ethers It is characterized by the presence of a bromomethyl group attached to a propyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-propyloxane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-propyloxane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS abstracts a hydrogen atom from the propyloxane, leading to the formation of the bromomethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and improves yield and purity. The use of solvents like acetone, dichloromethane, or acetonitrile is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-2-propyloxane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine, leading to the formation of corresponding ethers, alcohols, or amines.

    Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Ethers, alcohols, or amines.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

2-(Bromomethyl)-2-propyloxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-propyloxane primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)-2-propyloxane is unique due to its specific ring structure and the presence of a bromomethyl group, which imparts distinct reactivity compared to other brominated compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

2-(bromomethyl)-2-propyloxane

InChI

InChI=1S/C9H17BrO/c1-2-5-9(8-10)6-3-4-7-11-9/h2-8H2,1H3

InChI Key

UNLQEIALUXWOAO-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCO1)CBr

Origin of Product

United States

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